molecular formula C16H18N2O4 B2416217 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide CAS No. 955227-49-3

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2416217
CAS RN: 955227-49-3
M. Wt: 302.33
InChI Key: NKSCOBVMYKDLFU-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide” is a chemical compound that incorporates a benzo[d][1,3]dioxol-5-yl moiety . It’s worth noting that compounds with a benzo[d][1,3]dioxol-5-yl moiety have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxol-5-yl moiety via a simple condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) has also been used for structural analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools. These properties include drug likeness, bioavailability, and adherence to Lipinski’s rule of five .

Scientific Research Applications

Efficient Synthesis Techniques : An efficient synthesis method has been developed for a heterobifunctional coupling agent, which is crucial for the chemoselective conjugation of proteins and enzymes. This synthesis involves seven steps starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and is suitable for preparing analogous coupling agents with high purity (Reddy et al., 2005).

Selective Receptor Agonists : Research into benzamides has led to the discovery of compounds with potent and selective agonistic activity for specific receptors, such as the 5-HT1A receptor. This has implications for the development of targeted therapies in neuropsychiatric disorders (Fujio et al., 2000).

Structural Analysis : The molecular structure of related compounds has been analyzed, revealing specific conformations and intramolecular hydrogen bonds. This information is vital for understanding the bioactivity and designing new molecules with desired properties (Prasad et al., 1979).

Colorimetric Sensing : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, showcasing the potential for chemical sensors in environmental and analytical chemistry (Younes et al., 2020).

Neuroleptic Activity : Certain benzamides have been synthesized as potential neuroleptics, showing inhibitory effects on stereotyped behavior in animal models. This highlights their potential in developing treatments for psychiatric disorders (Iwanami et al., 1981).

Future Directions

The future directions for research on similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . The use of in silico tools for designing more potent drugs is also a promising direction .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-15-5-10(7-17-16(20)11-1-2-11)8-18(15)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,1-2,5,7-9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSCOBVMYKDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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